1H,1H-Perfluoro-1-tetradecanol

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H3F27O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380025 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-57-8 | |

| Record name | 1H,1H-Perfluoro-1-tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluoro-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H-Perfluoro-1-tetradecanol, a significant organofluorine compound. This document is intended to serve as a core resource, detailing its molecular characteristics, reactivity, and spectral data. Furthermore, it outlines relevant experimental protocols and discusses the potential applications of such fluorinated alcohols in the field of drug development.

Introduction

This compound is a long-chain fluorinated alcohol characterized by a perfluorinated tridecyl chain attached to a hydroxymethyl group. The extensive fluorination of the carbon chain imparts unique properties, including high thermal stability, chemical inertness, and distinct solubility characteristics compared to its non-fluorinated analog, 1-tetradecanol. These attributes make it a compound of interest for specialized applications in materials science and as a potential intermediate or excipient in pharmaceutical formulations. The presence of fluorine can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity, making fluorinated compounds valuable in medicinal chemistry.[1][2]

Chemical and Physical Properties

The defining features of this compound stem from its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms result in a molecule with low polarizability and weak intermolecular forces. Quantitative data for this compound is summarized below. Note that due to the specialized nature of this compound, some data is based on closely related structures or estimations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15622-57-8 | [3] |

| Molecular Formula | C₁₄H₃F₂₇O | |

| Molecular Weight | 700.14 g/mol | [3] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | [3] |

| Appearance | Waxy solid (expected) | [4] |

| Solubility | Practically insoluble in water; soluble in fluorinated solvents and some organic solvents. | [5] |

Note: Data for appearance and solubility are extrapolated from similar long-chain fatty alcohols and fluorotelomer alcohols.

Reactivity and Stability

Chemical Stability: this compound is expected to be highly stable under normal conditions. The perfluorinated chain is chemically inert to most oxidizing and reducing agents.

Reactivity: The primary site of reactivity is the terminal hydroxyl (-OH) group. This group can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction to form ethers.

-

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid, though this may require harsh conditions.

Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides should be avoided, as they can react with the hydroxyl group.[6]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group would be anticipated. The chemical shift would be influenced by the adjacent perfluoroalkyl chain.

¹⁹F NMR: The fluorine NMR spectrum would be complex, showing multiple signals corresponding to the different CF₂ groups along the chain and a signal for the terminal CF₃ group.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern resulting from the loss of small fluorocarbon fragments.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

Experimental Protocols

Synthesis of Fluorotelomer Alcohols (General Protocol)

The synthesis of long-chain perfluoroalkanols often involves a multi-step process known as telomerization. The following is a generalized protocol for the synthesis of a fluorotelomer alcohol, which can be adapted for this compound.[7]

Step 1: Telomerization to form Perfluoroalkyl Iodide

-

A high-pressure reactor is charged with a short-chain perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) and tetrafluoroethylene (TFE).

-

The reaction is initiated, often with a radical initiator, and proceeds under controlled temperature and pressure.

-

This step yields a mixture of longer-chain perfluoroalkyl iodides. The desired chain length (in this case, C₁₃F₂₇I) is separated by distillation.

Step 2: Ethylene Addition

-

The purified perfluoroalkyl iodide is reacted with ethylene gas in a high-pressure reactor, typically with a radical initiator.

-

This reaction inserts an ethylene unit, forming a 2-(perfluoroalkyl)ethyl iodide.

Step 3: Hydrolysis to the Alcohol

-

The 2-(perfluoroalkyl)ethyl iodide is reacted with a hydrolyzing agent, such as oleum, to replace the iodine atom with a sulfate ester group.

-

The resulting intermediate is then hydrolyzed by carefully adding the reaction mixture to ice water.

-

The crude fluorotelomer alcohol precipitates as a solid and is collected by filtration.

-

Purification is achieved by recrystallization or distillation.[7]

Role in Drug Discovery and Development

While direct applications of this compound in drug formulations are not widely documented, the unique properties of fluorinated alcohols make them highly relevant to the pharmaceutical industry.

-

Advanced Intermediates: Fluorinated compounds are crucial building blocks in the synthesis of complex pharmaceutical agents.[8] The incorporation of fluorine can enhance the metabolic stability of a drug by blocking sites of enzymatic oxidation, and it can also increase binding affinity to target proteins.[1]

-

Drug Delivery Systems: The non-fluorinated analog, 1-tetradecanol, is explored in thermo-responsive drug delivery systems.[9] The high chemical and thermal stability of perfluorinated alcohols could offer advantages in creating highly stable and inert matrices for controlled-release formulations. Their unique lipophobicity and hydrophobicity could be exploited to control the release kinetics of encapsulated drugs.

-

Specialized Solvents: Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are known to have remarkable effects as solvents in promoting challenging chemical reactions, including those used in the synthesis of drug candidates.[10][11]

Conclusion

This compound is a specialty chemical with a unique set of properties derived from its long perfluorinated chain. Its high stability and chemical inertness, combined with the reactivity of its terminal alcohol group, make it a candidate for various applications, from a building block in the synthesis of other fluorochemicals to a component in advanced materials. For drug development professionals, understanding the behavior of such molecules is key to leveraging the benefits of fluorination in next-generation therapeutics and drug delivery systems. Further research into the specific biological interactions and formulation capabilities of this compound is warranted to fully explore its potential in the pharmaceutical field.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L16609.14 [thermofisher.com]

- 4. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pubs.rsc.org [pubs.rsc.org]

In-Depth Technical Guide: Synthesis and Characterization of 1H,1H-Perfluoro-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H,1H-Perfluoro-1-tetradecanol, a significant fluorinated alcohol with applications in materials science and drug delivery. This document outlines the primary synthetic methodologies, details experimental protocols, and presents key characterization data.

Introduction

This compound (CAS 15622-57-8) is a semifluorinated alcohol with the chemical formula C₁₄H₃F₂₇O.[1] Its structure, featuring a long perfluorinated carbon chain, imparts unique physicochemical properties such as high hydrophobicity and lipophobicity, making it a valuable building block for advanced materials.[1] These properties are leveraged in the synthesis of specialized polymer surfactants and for the creation of theranostic nanoparticles.[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the reduction of the corresponding perfluorinated carboxylic acid or its ester.

1. Reduction of Perfluorotetradecanoic Acid or its Esters:

A common and effective method for the synthesis of this compound is the reduction of perfluorotetradecanoic acid (C₁₃F₂₇COOH) or its esters. Strong reducing agents are required for this transformation due to the electron-withdrawing nature of the perfluoroalkyl chain.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent.

-

Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ can be used for the reduction of perfluoroalkyl methyl esters, often requiring higher temperatures.[4]

-

Catalytic Hydrogenation: Homogeneous catalytic hydrogenation using ruthenium catalysts, such as Ru-MACHO™, has been reported for the reduction of perfluoroalkyl methyl esters to their corresponding alcohols.[4]

2. Telomerization:

Another significant industrial method for producing fluorinated alcohols involves telomerization. This process typically starts with the reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE) to build the desired longer perfluorinated chain.[1] The resulting perfluoroalkyl iodide is then further reacted to introduce the hydroxyl group. For this compound, this process would involve the formation of a C₁₄-perfluoroalkyl intermediate.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the reduction of perfluorotetradecanoic acid using lithium aluminum hydride.

Materials:

-

Perfluorotetradecanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Saturated aqueous sodium sulfate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Preparation: A suspension of a molar excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask under a nitrogen atmosphere.

-

Addition of Substrate: A solution of perfluorotetradecanoic acid in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the C=O stretch of the carboxylic acid).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate to the cooled reaction mixture to decompose the excess LiAlH₄.[5]

-

Workup: A 10% sulfuric acid solution is added to dissolve the aluminum salts.[5] The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| CAS Number | 15622-57-8 | [1] |

| Molecular Formula | C₁₄H₃F₂₇O | [1] |

| Molecular Weight | 700.14 g/mol | [6] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group, and a multiplet for the -CH₂- group adjacent to the perfluoroalkyl chain. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Signals for the two carbons of the ethyl group, shifted by the adjacent oxygen and perfluoroalkyl chain. The numerous carbons in the perfluorinated chain will exhibit complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A series of complex multiplets corresponding to the different CF₂ groups along the perfluoroalkyl chain, and a triplet for the terminal CF₃ group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong absorption bands in the 1100-1300 cm⁻¹ region due to C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak may be weak or absent. Characteristic fragmentation patterns would involve the loss of small molecules like H₂O and HF, as well as cleavage of the C-C bonds in the alkyl and perfluoroalkyl chains. |

Logical Workflow and Diagrams

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and characterized product.

Caption: Logical workflow for the synthesis and characterization of this compound.

The primary synthetic route described involves the chemical transformation of a carboxylic acid to an alcohol.

Caption: Reaction scheme for the reduction of perfluorotetradecanoic acid.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The reduction of perfluorotetradecanoic acid or its esters using powerful reducing agents like lithium aluminum hydride presents a viable laboratory-scale synthetic route. Comprehensive characterization using a suite of spectroscopic techniques is essential to confirm the identity and purity of the final product. The unique properties of this fluorinated alcohol make it a compound of significant interest for advanced applications in materials science and pharmaceutical development.

References

- 1. This compound, 96%|CAS 15622-57-8 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

In-Depth Technical Guide: 1H,1H-Perfluoro-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-tetradecanol, a fluorinated alcohol with significant interest in materials science and biomedical research. This document outlines its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on presenting structured data and process visualizations.

Core Compound Identity

Chemical Structure:

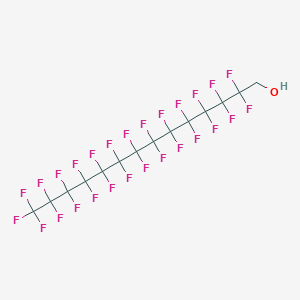

Caption: Chemical structure of this compound.

CAS Number: 15622-57-8

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol

Molecular Formula: C₁₄H₃F₂₇O

Physicochemical Properties

The unique properties of this compound, imparted by its long perfluorinated chain, are summarized below.

| Property | Value | Reference |

| Molecular Weight | 700.14 g/mol | |

| Appearance | White solid powder | |

| Melting Point | 137°C - 140°C | |

| Boiling Point | 125°C - 126°C | |

| Purity | 96% |

Synthesis Pathway

This compound is synthesized via a free-radical telomerization reaction. This process involves the reaction of a short-chain alcohol with multiple units of tetrafluoroethylene (TFE). While detailed, step-by-step experimental protocols for this specific compound are not extensively documented in publicly available literature, the general methodology is outlined below.

General Experimental Protocol: Telomerization

A short-chain alcohol, such as methanol or ethanol, is used as the telogen (chain transfer agent). The reaction is initiated by a free-radical initiator, like a peroxide or an azo compound, and proceeds by the addition of tetrafluoroethylene (TFE) monomers to form the perfluorinated chain.

Key Reaction Parameters:

-

Initiator: Peroxides or azo compounds

-

Telogen: Short-chain alcohol (e.g., methanol, ethanol)

-

Monomer: Tetrafluoroethylene (TFE)

-

Temperature: 80°C - 120°C

-

Pressure: 10 - 30 bar

-

Solvent: Fluorinated solvents (e.g., perfluorooctane) may be used to enhance solubility.

The control of temperature and pressure is crucial to manage the reaction rate and minimize the formation of side products.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The distinct hydrophobic nature of the perfluorinated chain and the hydrophilic alcohol head group make this compound a valuable compound in various fields.

-

Materials Science: It is utilized as a surfactant and emulsifier. Its properties are also leveraged in the production of non-stick coatings, lubricants, and anti-corrosive materials.

-

Biological Research: The compound is employed in studies of cell membranes and lipid bilayers due to its high hydrophobicity. In biological systems, it has the potential to integrate into lipid bilayers, which can affect membrane fluidity and permeability.

-

Drug Delivery and Medical Imaging: this compound serves as a building block for semifluorinated polymer surfactants that self-assemble into stable micelles. These nanocarriers are being explored for drug delivery platforms. Additionally, the high density of fluorine atoms makes it a candidate for the design of ¹⁹F-MRI contrast agents.

Biological Interactions and Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways is not documented. Its biological effects are primarily attributed to its physicochemical interactions with hydrophobic surfaces and lipid structures.

The mechanism of action at a biological interface is largely driven by the self-assembly of the molecule and its ability to partition into lipid membranes. This can lead to alterations in membrane properties, which may indirectly influence cellular processes.

Caption: Logical relationship of the interaction with biological membranes.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting, with appropriate safety precautions in place.

Spectroscopic Analysis of 1H,1H-Perfluoro-1-tetradecanol: A Technical Guide

Introduction

1H,1H-Perfluoro-1-tetradecanol is a fluorinated alcohol with the chemical formula C₁₄H₃F₂₇O. Its structure consists of a long perfluorinated carbon chain attached to a hydroxyl-bearing methylene group. This unique structure imparts properties that are of interest in various fields, including materials science and drug development. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide provides an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Note on Data Availability: Publicly accessible, experimentally determined spectroscopic data for this compound is limited. The data presented in the following tables are predicted or hypothetical, based on the known chemical structure and typical spectroscopic values for similar functional groups.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methylene and hydroxyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.2 | Triplet (t) | 2H | -CH₂-OH |

| ~2.0 - 2.5 | Singlet (s, broad) | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The carbon attached to the hydroxyl group will be significantly deshielded, while the perfluorinated carbons will exhibit complex splitting patterns due to C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | -CH₂-OH |

| ~105 - 125 | -(CF₂)₁₂- and -CF₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most complex, with distinct signals for the CF₃ group and each of the CF₂ groups in the perfluorinated chain.

| Chemical Shift (δ) ppm | Assignment |

| ~ -81 | -CF₃ |

| ~ -114 | -CF₂-CH₂- |

| ~ -122 to -124 | -(CF₂)₉- |

| ~ -126 | -CF₂-CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H Stretch |

| 2850 - 2960 | Medium | C-H Stretch |

| 1050 - 1250 | Strong | C-F Stretch |

| 1000 - 1050 | Medium | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity (%) | Assignment |

| 700.14 | Low | [M]⁺ (Molecular Ion) |

| 681.13 | Moderate | [M - F]⁺ |

| 669.13 | High | [M - CH₂OH]⁺ |

Experimental Protocols

General Considerations: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the sample in a volatile solvent is introduced into the instrument. For ESI-MS, a solution of the sample is infused into the mass spectrometer.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Navigating the Solubility Landscape of 1H,1H-Perfluoro-1-tetradecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-tetradecanol is a long-chain fluorinated alcohol characterized by a lengthy perfluorinated carbon tail and a terminal hydroxyl group. This unique amphipathic structure imparts distinctive physicochemical properties, including low surface energy and high thermal and chemical stability. However, these same properties present significant challenges in formulation and delivery due to the compound's generally low solubility in common solvents. Understanding the solubility profile of this compound is a critical prerequisite for its application in research, particularly in drug development and materials science where precise control over concentration and solvent system is paramount.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its thermodynamic solubility, and a workflow for quantitative analysis. In the absence of extensive publicly available quantitative data, this guide empowers researchers to ascertain the solubility of this compound in their specific solvent systems.

Core Concepts in Solubility of Fluorinated Alcohols

The solubility of fluorotelomer alcohols like this compound is governed by the interplay between their highly fluorinated, hydrophobic/lipophobic tail and their polar alcohol head. A key principle is that the aqueous solubility of fluorotelomer alcohols is low and decreases as the length of the perfluorinated carbon chain increases.[1][2] Each additional CF2 moiety contributes to a decrease in aqueous solubility.[2][3] Consequently, this compound, with its C12F25 chain, is expected to have extremely low water solubility.

While quantitative data for this compound is scarce, information on shorter-chain analogs such as 1H,1H,2H,2H-Perfluoro-1-decanol indicates solubility in polar organic solvents like chloroform and methanol.[4] It is anticipated that this compound will exhibit similar qualitative solubility in these types of solvents.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset detailing the quantitative solubility of this compound in a wide range of solvents has not been identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | 25 | Data not available | Data not available | Shake-Flask Method | |

| Methanol | 25 | Data not available | Data not available | Shake-Flask Method | |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask Method | |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask Method | |

| Acetone | 25 | Data not available | Data not available | Shake-Flask Method | |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask Method | |

| Chloroform | 25 | Data not available | Data not available | Shake-Flask Method | |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask Method | |

| Toluene | 25 | Data not available | Data not available | Shake-Flask Method | |

| Hexane | 25 | Data not available | Data not available | Shake-Flask Method | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask Method | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Addition of Solvent: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be established. For poorly soluble compounds, this can take 24 to 72 hours.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated LC-MS/MS method to determine the concentration of this compound.

Analytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of fluorotelomer alcohols.[6][7][8]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent such as methanol or acetonitrile is typically employed.[8] The addition of a modifier like ammonium acetate can aid in ionization.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is often used for the detection of fluorotelomer alcohols.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.[8]

Method Validation:

A full validation of the analytical method should be performed, including the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the determination of thermodynamic solubility.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 6 Environmental assessment of polyfluoroalkylated substances – Survey of Chemical Substances in Consumer Products, No. 99 2008 – Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents [www2.mst.dk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H,1H,2H,2H-Perfluoro-1-decanol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Thermal Stability of 1H,1H-Perfluoro-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal stability of 1H,1H-Perfluoro-1-tetradecanol. Given the increasing use of fluorinated compounds in advanced materials and pharmaceuticals, a thorough understanding of their thermal properties is crucial for ensuring product stability, defining processing limits, and assessing environmental fate. This document summarizes the available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual diagrams of experimental workflows and degradation pathways.

Core Data on Thermal Stability

Below is a summary of the removal efficiency of various FTOHs at different temperatures, which serves as an indicator of their thermal stability. The data for 10:2 FTOH is the most relevant publicly available proxy for this compound (14:2 FTOH).

| Compound | Temperature for >90% Removal (°C) | Removal Efficiency at 400°C |

| 4:2 FTOH | ~500 | >95% |

| 6:2 FTOH | ~500 | <87% |

| 8:2 FTOH | Not specified | <78% |

| 10:2 FTOH | Not specified | <39% |

Data sourced from a study on low-temperature thermal treatment of gas-phase fluorotelomer alcohols.[2]

The lower removal efficiency for 10:2 FTOH at 400°C compared to its shorter-chain counterparts suggests a higher thermal stability.[2] It can be extrapolated that this compound, with its longer perfluorinated chain, will exhibit even greater thermal stability.

Experimental Protocols

A standardized protocol for determining the thermal stability of this compound involves Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Place the sample into an inert TGA crucible, typically made of alumina or platinum.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the TGA instrument with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to create a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 30°C.

-

Heat the sample at a linear heating rate, typically 10°C/min, up to a final temperature, for instance, 600°C, to ensure complete decomposition.

-

-

Data Acquisition:

-

Continuously record the sample's mass as a function of temperature and time throughout the thermal program.

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) against temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum decomposition rate.

-

Determine key thermal stability indicators from the TGA curve, such as:

-

Onset temperature of decomposition (Tonset): The temperature at which significant mass loss begins.

-

Tx%: The temperatures at which 5%, 10%, and 50% mass loss occurs.

-

-

Mandatory Visualizations

Experimental Workflow for Thermogravimetric Analysis

Caption: TGA Experimental Workflow.

Proposed Thermal Degradation Pathway

The thermal degradation of FTOHs is believed to initiate with the elimination of hydrogen fluoride (HF), followed by further fragmentation of the molecule at higher temperatures.

Caption: Proposed Degradation Pathway.

References

The Rising Influence of Fluorinated Alcohols in Advanced Materials Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules imparts a unique and powerful set of properties that are increasingly being harnessed in the field of materials science. Fluorinated alcohols, a versatile class of organofluorine compounds, are at the forefront of this revolution, enabling the development of advanced materials with tailored functionalities for a wide range of applications, from high-performance polymers and superhydrophobic coatings to cutting-edge electronics and innovative biomedical devices. This technical guide provides an in-depth exploration of the core applications of fluorinated alcohols, presenting key data, detailed experimental protocols, and logical workflows to support researchers in this dynamic field.

Core Properties and Advantages

The strategic incorporation of fluorine atoms into an alcohol's molecular structure dramatically alters its physicochemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to materials with exceptional thermal stability, chemical inertness, and low surface energy.[1][2] These characteristics translate into a host of advantages for material design, including enhanced durability, hydrophobicity, oleophobicity, and unique solvency.[2][3]

Key Applications in Materials Science

The unique attributes of fluorinated alcohols have paved the way for their use in a diverse array of applications:

High-Performance Polymers and Coatings

Fluorinated alcohols are crucial building blocks in the synthesis of advanced polymers and coatings with superior properties. They can be incorporated as monomers, initiators, or modifiers to create materials with low surface energy, excellent weatherability, and resistance to chemicals and UV degradation.

Fluorinated Acrylate and Polyurethane Systems: The synthesis of fluorinated polymers often involves the reaction of fluorinated alcohols with acrylate or isocyanate precursors.[4][5][6] These polymers are extensively used in creating hydrophobic and oleophobic surfaces. For instance, fluorinated polyurethanes (FPUs) exhibit a significantly broader operational temperature range compared to their non-fluorinated counterparts.[5]

A critical application lies in the development of low surface energy and superhydrophobic coatings. These surfaces are highly desirable for their self-cleaning, anti-icing, and anti-corrosion properties.[7][8] The creation of such surfaces typically involves generating a rough micro- or nanostructure and then modifying it with a low surface energy material, often derived from fluorinated compounds.[9]

Table 1: Comparative Performance of Fluorinated Coatings

| Coating Type | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) | Reference(s) |

| Fluorinated Acrylate Polymer | Silicon Wafer | >110 | Low | [4] |

| Fluorinated Polyurethane | Stainless Steel | 128.8 ± 5.2 | 12.54 | [10] |

| Fluorinated Graphene Oxide/PDMS | Aluminum Alloy | 173.7 | <25.91 | [1] |

| Waterborne Fluorine-Containing Epoxy with SiO2 | - | 94.1 | 29.9 | [11] |

| Fluorosilicone Resin with Nanoparticles | - | 156.8 | - | [7] |

Advanced Electronics and Semiconductor Manufacturing

The unique properties of fluorinated materials are indispensable in the semiconductor industry.[12][13][14] Fluorinated compounds, including those derived from fluorinated alcohols, are essential for modern photolithography processes, particularly with the move to shorter wavelengths of light where traditional materials are no longer transparent.[15] They are used in photoresist coatings and anti-reflective layers to enable the fabrication of smaller and more complex integrated circuits.[15]

Furthermore, the chemical inertness and thermal stability of fluoropolymers make them ideal for manufacturing equipment components used in the harsh chemical environments of semiconductor fabrication, such as tubing, gaskets, and containers.[13][16]

Logical Workflow: Role of Fluorinated Alcohols in Semiconductor Photolithography

References

- 1. cmeri.res.in [cmeri.res.in]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Fluorinated Solvents - Medical Design Briefs [medicaldesignbriefs.com]

- 4. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. matec-conferences.org [matec-conferences.org]

- 12. semi.org [semi.org]

- 13. chemours.com [chemours.com]

- 14. The Role of Fluoropolymers in Critical Semiconductor Manufacturing | Fluorocarbon [fluorocarbon.co.uk]

- 15. halocarbon.com [halocarbon.com]

- 16. Semiconductor Industry | Fluorinated Gas Partnership Programs | US EPA [19january2021snapshot.epa.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Perfluorinated Long-Chain Alcohols

This technical guide provides a comprehensive overview of perfluorinated long-chain alcohols, with a focus on their synthesis, physicochemical properties, environmental fate, and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this class of compounds.

Introduction

Perfluorinated and polyfluoroalkyl substances (PFAS) are a diverse group of synthetic compounds characterized by their strong carbon-fluorine bonds, which impart properties like thermal, chemical, and biological inertness.[1] Among these, fluorotelomer alcohols (FTOHs) are a major class of polyfluoroalkyl substances.[2] They serve as crucial intermediates in the manufacturing of a wide range of products, including textiles, polymers, paints, and cleaning agents, where they are used to provide properties like water, oil, and stain repellency.[2][3][4]

FTOHs are considered precursors to highly persistent perfluorocarboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[2][5] Due to their volatility, FTOHs can undergo long-range atmospheric transport, leading to the widespread environmental contamination of PFCAs upon degradation.[2][5] This has raised significant concerns about their environmental fate and potential risks to human health.[2][6]

Synthesis and Manufacturing

The primary industrial method for synthesizing FTOHs is the radical telomerization of tetrafluoroethylene (TFE) with a short-chain alcohol, most commonly methanol.[7] This process involves the reaction of a "telogen" (the alcohol) with a "taxogen" (TFE) to produce a mixture of FTOH homologs with varying perfluoroalkyl chain lengths.[7][8]

Another significant manufacturing process involves reacting a perfluoroalkyl iodide (PFAI) with tetrafluoroethylene to create longer-chain PFAIs, which are then further processed to yield FTOHs.[8] A key challenge in FTOH synthesis is controlling the chain length distribution, which is influenced by reaction parameters such as the ratio of reactants, temperature, pressure, and initiator concentration.[7]

Physicochemical Properties

The long perfluorocarbon chain gives FTOHs unique physicochemical properties, including low aqueous solubility and high vapor pressure compared to their hydrocarbon counterparts.[9] These properties are highly dependent on the length of the perfluoroalkyl chain; for instance, each additional CF₂ moiety decreases aqueous solubility by approximately 0.78 log units and increases the organic carbon-normalized sorption coefficient (Koc) by about 0.87 log units.[10] Reliable empirical data for many PFAS is scarce, leading to the use of predictive models.[11][12]

Table 1: Physicochemical Properties of Selected Fluorotelomer Alcohols (FTOHs)

| Property | 6:2 FTOH | 8:2 FTOH | 10:2 FTOH | Reference |

|---|---|---|---|---|

| Formula | C₈H₅F₁₃O | C₁₀H₅F₁₇O | C₁₂H₅F₂₁O | - |

| Molecular Weight ( g/mol ) | 364.09 | 464.1 | 564.1 | [9] |

| Melting Point (°C) | Liquid at room temp | 43 - 54 | - | [9][12] |

| Vapor Pressure @ 25°C (Pa) | - | 4.2 | - | [9] |

| Water Solubility @ 25°C (mg/L) | - | 0.137 | - | [9] |

| Log Koc (L/kg) | - | 4.11 (1.3 x 10⁴) | - |[9] |

Note: Data for many long-chain FTOHs is limited in publicly available literature. Values for 8:2 FTOH are from direct measurements, while others are often estimated.

Environmental Fate and Transformation

FTOHs are not considered persistent in the same way as their PFCA degradation products; however, their transformation is a significant indirect source of environmental PFCA contamination.[2] Due to their volatility, FTOHs can be transported over long distances in the atmosphere, where they undergo degradation.[2][5] The atmospheric degradation pathway, initiated by reaction with OH radicals, is a likely source of the PFCAs found in remote regions like the Arctic.[5][13] Biotransformation in water and soil also contributes to the formation of PFCAs from FTOHs.[2]

Toxicological Profile

The toxicity of perfluorinated compounds is an area of intense research. Long-chain PFCs are known to be bioaccumulative and persistent, and they have been shown to cause reproductive, developmental, and systemic effects in laboratory animals.[3][6] While FTOHs are precursors, their degradation products and metabolic intermediates also pose a toxicological risk.[14] Studies have shown that the toxicity of these compounds often increases with the length of the perfluorinated carbon chain.[14] For example, fluorotelomer carboxylic acids (FTCAs) and unsaturated fluorotelomer carboxylic acids (FTUCAs), which are intermediates in FTOH degradation, have been found to be significantly more toxic to aquatic organisms than the terminal PFCA products.[14]

Table 2: Acute Ecotoxicity of 8:2 FTOH Degradation Intermediates

| Compound | Test Organism | Endpoint | EC50 (mg/L) | Reference |

|---|---|---|---|---|

| 8:2 FTCA | Daphnia magna | 48h Immobility | 0.20 | [14] |

| 8:2 FTUCA | Daphnia magna | 48h Immobility | 0.29 | [14] |

| 8:2 FTCA | Chironomus tentans | 10d Growth | 0.091 | [14] |

| 8:2 FTUCA | Chironomus tentans | 10d Growth | 0.16 | [14] |

| 8:2 FTCA | Lemna gibba | 7d Growth | 0.82 | [14] |

| 8:2 FTUCA | Lemna gibba | 7d Growth | 1.1 |[14] |

(FTCA = Saturated Fluorotelomer Carboxylic Acid; FTUCA = Unsaturated Fluorotelomer Carboxylic Acid)

Key Experimental Protocols

Protocol: Synthesis of Long-Chain FTOHs via Telomerization

This protocol provides a generalized procedure for the synthesis of FTOHs. Specific conditions must be optimized for desired chain lengths.

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with methanol (telogen) and a radical initiator (e.g., a peroxide). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Reactant Introduction: The reactor is heated to the target temperature (e.g., 70-120°C). Tetrafluoroethylene (TFE) is then continuously fed into the reactor to maintain a constant pressure.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours. The ratio of methanol to TFE is a critical parameter for controlling the average chain length of the resulting FTOH mixture.[7]

-

Termination and Recovery: After the desired reaction time, the TFE feed is stopped, and the reactor is cooled. The resulting crude product, a mixture of FTOH homologs, is collected.

-

Purification: The mixture is purified using fractional distillation or rectification to separate the FTOHs based on their boiling points, isolating the desired long-chain fractions.[7]

Protocol: Analysis of FTOHs in Environmental Samples

This protocol outlines a general method for the detection and quantification of FTOHs in water samples using Gas Chromatography–Tandem Mass Spectrometry (GC-MS/MS).[2]

-

Sample Collection: Collect water samples in polypropylene bottles. Store at 4°C until extraction.

-

Solid Phase Extraction (SPE): Condition a weak anion exchange (WAX) SPE cartridge. Pass the water sample through the cartridge to adsorb the FTOHs.

-

Elution: Elute the FTOHs from the SPE cartridge using an appropriate solvent, such as methanol or acetonitrile.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 1 mL.

-

GC-MS/MS Analysis: Inject an aliquot of the concentrated extract into a GC system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature-programmed run to separate the FTOH homologs.

-

Detection: Detect and quantify the FTOHs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol: Acute Immobilization Test with Daphnia magna

This protocol is based on standardized ecotoxicity testing methods to determine the acute toxicity of FTOH degradation products.[14]

-

Test Organism Culture: Culture Daphnia magna under controlled laboratory conditions (20 ± 2°C, 16:8 hour light:dark photoperiod). Use neonates (<24 hours old) for the test.

-

Test Solution Preparation: Prepare a series of test concentrations of the target compound (e.g., 8:2 FTCA) in a suitable culture medium. A control group (medium only) must be included.

-

Exposure: Place 10 Daphnia neonates into each test vessel containing 50 mL of the respective test solution. Use at least three replicates for each concentration and the control.

-

Incubation: Incubate the test vessels for 48 hours under the same controlled conditions as the culture. Do not feed the organisms during the test.

-

Observation: After 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

-

Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the median effective concentration (EC50), the concentration that causes immobilization in 50% of the test organisms, using appropriate statistical methods (e.g., Probit analysis).

References

- 1. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsglobal.com [alsglobal.com]

- 3. epa.gov [epa.gov]

- 4. greenpeace.to [greenpeace.to]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epa.gov [epa.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 13. PFAS Molecules: A Major Concern for the Human Health and the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Health and Safety Data for 1H,1H-Perfluoro-1-tetradecanol

Disclaimer: This document summarizes the currently available public information regarding the health and safety of 1H,1H-Perfluoro-1-tetradecanol. A comprehensive literature search revealed a significant lack of specific toxicological studies for this particular substance. Much of the available data pertains to the general class of fluorotelomer alcohols (FTOHs) or the non-fluorinated analogue, 1-tetradecanol, which has a markedly different toxicological profile. Therefore, the information presented should be interpreted with caution, and further investigation is strongly recommended before handling or use.

Hazard Identification and Classification

The most direct safety information found for this compound comes from a Safety Data Sheet (SDS) provided by ChemicalBook. The hazard classifications according to this source are summarized below.[1]

Table 1: Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

Source: ChemicalBook Safety Data Sheet[1]

It is critical to note that this information has not been independently verified through published toxicological studies.

Toxicological Data

A thorough search of publicly available databases, including regulatory agency websites (OECD SIDS, ECHA) and scientific literature, did not yield any specific quantitative toxicological data (e.g., LD50, LC50, irritation scores) for this compound.

General Information on Fluorotelomer Alcohols (FTOHs):

This compound belongs to the class of fluorotelomer alcohols (FTOHs). FTOHs are known precursors to perfluoroalkyl carboxylic acids (PFCAs), which are persistent, bioaccumulative, and have been associated with various adverse health effects.[2][3][4] Human exposure to FTOHs can occur through the ingestion of contaminated food and water, as well as through the use of consumer products containing these substances.[2][3][4]

Due to the data gap for this compound, it is prudent to handle this chemical with a high degree of caution, assuming it may possess hazards similar to or greater than other long-chain FTOHs.

Experimental Protocols

As no specific toxicological studies for this compound were identified, detailed experimental protocols for this substance cannot be provided. However, this section outlines the general methodologies for key toxicological endpoints, based on standardized OECD guidelines, which would be applicable for assessing the safety of this chemical.

3.1. Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

This method is used to estimate the LD50 of a substance.

-

Principle: A sequential dosing of animals (typically rats), one at a time, at intervals of 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Procedure:

-

A starting dose, based on available information, is administered to the first animal.

-

If the animal survives, the dose for the next animal is increased by a constant factor.

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

-

The LD50 is then calculated using the maximum likelihood method.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

3.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a specific exposure period, the substance is washed off.

-

The tissues are incubated, and then cell viability is assessed using a quantitative assay, typically the MTT assay.

-

-

Prediction Model: A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

3.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Based on OECD Test Guideline 492)

This in vitro method is used to identify chemicals that are not classified for eye irritation or serious eye damage.

-

Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured to assess the potential for eye irritation.

-

Procedure:

-

The test substance is applied topically to the RhCE tissue.

-

Following a defined exposure and post-exposure incubation period, cell viability is determined using the MTT assay.

-

-

Prediction Model: A substance is identified as a non-irritant if the mean tissue viability is above a certain cut-off value (e.g., > 60%).

Visualizations

4.1. Experimental Workflow for In Vitro Skin Irritation Testing

Caption: A generalized workflow for in vitro skin irritation testing using a reconstructed human epidermis model.

4.2. Logical Relationship for Chemical Hazard Assessment

Caption: A logical flow diagram illustrating the process of chemical hazard and risk assessment.

References

The Environmental Fate of Perfluoroalkyl Substances: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Per- and Polyfluoroalkyl Substances (PFAS)

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these molecules. This stability has led to their widespread use in numerous industrial and consumer products since the 1940s, including non-stick cookware, stain-resistant fabrics, food packaging, and aqueous film-forming foams (AFFF) for firefighting.[1][2]

However, the very properties that make PFAS desirable in commercial applications also contribute to their persistence in the environment, leading to their designation as "forever chemicals." Their resistance to degradation, combined with their mobility in soil and water, has resulted in ubiquitous environmental contamination and bioaccumulation in wildlife and humans.[1][2][3] Growing concerns over their potential adverse health effects, including developmental issues, immune system disruption, and carcinogenicity, have prompted intensive research into their environmental fate and transport. This guide provides a comprehensive technical overview of the current understanding of the environmental behavior of PFAS.

Environmental Distribution and Transport

PFAS are globally distributed, detected in various environmental compartments including water, soil, sediment, air, and biota, even in remote regions far from direct sources.[1][2][3] Their transport through the environment is a complex process governed by their physicochemical properties, such as chain length and the nature of their functional groups.

2.1 Atmospheric Transport: Volatile and semi-volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), can undergo long-range atmospheric transport. Once in the atmosphere, they can be transformed into more persistent perfluoroalkyl carboxylic acids (PFCAs) and subsequently deposited into terrestrial and aquatic environments through wet and dry deposition. This atmospheric transport is a significant pathway for the contamination of remote ecosystems.

2.2 Aquatic Transport: In aquatic systems, the fate and transport of PFAS are influenced by their solubility and surfactant properties. Shorter-chain PFAS are generally more water-soluble and mobile, leading to widespread contamination of surface and groundwater.[4] Longer-chain PFAS have a higher tendency to partition to sediment and suspended particles.

2.3 Terrestrial Transport: In soil, the mobility of PFAS is influenced by factors such as soil organic carbon content, pH, and the presence of other ions. Longer-chain PFAS tend to be more strongly sorbed to soil and sediment organic matter, leading to their retention in the upper soil layers. In contrast, shorter-chain PFAS are more mobile and can leach into groundwater, posing a risk to drinking water supplies.[4]

Diagram: Environmental Transport Pathways of PFAS

Caption: Major environmental transport pathways of PFAS from sources to receptors.

Transformation and Degradation

While perfluoroalkyl acids (PFAAs), such as PFOA and PFOS, are highly resistant to degradation under typical environmental conditions, many polyfluorinated PFAS, known as precursors, can be transformed into these persistent terminal products.[1] This transformation can occur through both biotic and abiotic processes.

3.1 Biotransformation: Microorganisms in soil, sediment, and wastewater treatment plants can metabolize PFAS precursors, leading to the formation of PFAAs. For example, fluorotelomer alcohols can be biotransformed into PFCAs of varying chain lengths.

3.2 Abiotic Transformation: Abiotic processes such as hydrolysis and photolysis can also contribute to the transformation of some PFAS precursors. However, the strong C-F bond makes most PFAS resistant to these degradation pathways.

The transformation of precursors is a significant ongoing source of PFAA contamination in the environment, complicating efforts to assess and manage PFAS risks.

Bioaccumulation and Biomagnification

PFAS can accumulate in living organisms, a process known as bioaccumulation.[2] This occurs when the rate of uptake of a substance is greater than the rate of its elimination. Due to their persistence and their ability to bind to proteins, certain PFAS, particularly the longer-chain compounds, can bioaccumulate in organisms.[2]

When PFAS are transferred up the food chain, their concentration can increase at higher trophic levels, a phenomenon called biomagnification. This can lead to high concentrations of PFAS in top predators, including fish, birds, marine mammals, and humans.[2]

Table 1: Bioaccumulation Factors (BAFs) and Trophic Magnification Factors (TMFs) for Selected PFAS

| PFAS Compound | Organism/Food Web | BAF (L/kg) | TMF | Reference |

| PFOS | Freshwater Fish | 1,000 - 3,000 | >1 | Battelle (2018) |

| PFOA | Marine Bivalves | Higher than in fish | 6.0 | Ng et al. (2021) |

| PFNA | Marine Food Web | - | 3.1 | Wikipedia |

| C10-C14 PFCAs | Aquatic Organisms | >5000 | >1 | Wikipedia |

Diagram: Bioaccumulation and Biomagnification of PFAS

Caption: The process of PFAS bioaccumulation and biomagnification in an aquatic food web.

Experimental Protocols for PFAS Analysis

Accurate and sensitive analytical methods are crucial for understanding the environmental fate of PFAS. The most common and robust technique for the quantification of PFAS in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

5.1 Sample Collection and Handling: Strict protocols must be followed during sample collection to avoid cross-contamination, as PFAS are present in many common materials. Field blanks and equipment blanks are essential for quality control. Samples should be collected in high-density polyethylene (HDPE) or polypropylene containers.

5.2 Extraction of PFAS from Environmental Matrices:

5.2.1 Water Samples (Based on EPA Method 537.1):

-

Sample Preservation: Adjust the pH of a 250 mL water sample to 3-4 with ammonium acetate.

-

Fortification: Spike the sample with isotopically labeled internal standards.

-

Solid Phase Extraction (SPE): Pass the sample through a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) to adsorb the PFAS.

-

Elution: Elute the adsorbed PFAS from the cartridge with a small volume of methanol.

-

Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the extract in a final volume of methanol/water.

5.2.2 Soil and Sediment Samples:

-

Homogenization: Homogenize the solid sample.

-

Extraction: Extract a subsample with a solvent mixture, typically methanol or a mixture of methanol and an alkaline solution, often using sonication or accelerated solvent extraction.

-

Cleanup: The extract may require cleanup using techniques like dispersive solid-phase extraction (dSPE) with graphitized carbon black to remove interfering matrix components.

-

Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

5.2.3 Biota Samples (e.g., Fish Tissue):

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Extract the homogenized tissue with a solvent such as acetonitrile or methanol, often after an initial protein precipitation step.

-

Lipid Removal: For fatty tissues, a lipid removal step is crucial. This can be achieved through techniques like dSPE with C18 or specialized lipid removal sorbents.

-

Concentration and Reconstitution: Concentrate the extract and reconstitute it for analysis.

5.3 Instrumental Analysis by LC-MS/MS: The prepared extracts are injected into an LC-MS/MS system. The PFAS are separated on a C18 or similar reversed-phase column and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is typically performed using the isotope dilution method.

Diagram: Experimental Workflow for PFAS Analysis in Water

Caption: A typical experimental workflow for the analysis of PFAS in water samples.

Quantitative Data on Environmental Concentrations

The following tables summarize representative concentrations of selected PFAS in various environmental media. These values can vary significantly depending on the proximity to contamination sources and geographical location.

Table 2: PFAS Concentrations in Water

| PFAS Compound | Matrix | Concentration Range (ng/L) | Location | Reference |

| PFOA | Drinking Water | <1 - 70 | Global | ITRC (2020) |

| PFOS | Surface Water | ND - 19 | UK | Ahrens et al. (2021) |

| PFHxS | Groundwater | ND - >100 | Various | ITRC (2020) |

| PFBA | River Water | 10.05 - 46.12 | South China Sea | Wang et al. (2023) |

Table 3: PFAS Concentrations in Soil and Sediment

| PFAS Compound | Matrix | Concentration Range (µg/kg) | Location | Reference |

| PFOA | Background Soil | 0.01 - 124 | Global | Brusseau et al. (2020) |

| PFOS | Contaminated Soil | up to several hundred mg/kg | Various | Brusseau et al. (2020) |

| PFOA | Sediment | 0.01 - 3.67 ng/g | Spain | Campo et al. (2015) |

| PFOS | Sediment | 0.96 - 1.35 ng/g dw | South China Sea | Wang et al. (2023) |

Table 4: PFAS Concentrations in Biota

| PFAS Compound | Matrix | Concentration Range | Location | Reference |

| PFOS | Freshwater Fish Fillet | 9,500 ng/kg (average) | USA | EWG (2023) |

| PFOA | Marine Fish Liver | Various | Chen et al. (2021) | |

| PFOS | Marine Mammal Liver | up to 1,000s ng/g ww | Arctic | Letcher et al. (2010) |

| PFUnDA | Marine Biota | 0.07 - 5.19 ng/g dw | South China Sea | Wang et al. (2023) |

Conclusion

The environmental fate of perfluoroalkyl substances is a complex and multifaceted issue of significant global concern. Their extreme persistence, mobility, and potential for bioaccumulation and biomagnification pose long-term risks to ecosystems and human health. A thorough understanding of their distribution, transport, and transformation pathways is essential for developing effective strategies for risk assessment, remediation, and regulation. Continued research, utilizing robust and sensitive analytical methodologies, is crucial to address the challenges posed by these "forever chemicals" and to protect environmental and public health. This guide provides a foundational understanding for professionals engaged in research, environmental science, and drug development, highlighting the critical data and experimental considerations in the study of PFAS.

References

Methodological & Application

Application Notes and Protocols: Surface Modification with 1H,1H-Perfluoro-1-tetradecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the use of 1H,1H-Perfluoro-1-tetradecanol in surface modification. The unique properties of this fluorinated alcohol, including its long perfluorinated chain, make it an ideal candidate for creating surfaces with extremely low surface energy, resulting in superhydrophobic, oleophobic, and anti-fouling characteristics.[1][2] Such properties are highly valuable in a range of applications, from biomedical devices and microfluidics to advanced materials and drug delivery systems.[1][2][3]

Application Notes

This compound is a semifluorinated organic compound that can form stable, self-assembled monolayers (SAMs) on various substrates.[2] The primary mechanism of action involves the interaction of its hydroxyl group with a substrate surface, while the long perfluorinated chain orients away from the surface.[2] This dense layer of fluorine atoms creates a low-energy interface that repels both water and oils.[1]

Key Applications:

-

Superhydrophobic and Oleophobic Surfaces: Treated surfaces exhibit high contact angles for water and low surface tension liquids like oils and solvents, making them "easy-to-clean" and resistant to contamination.[1][4]

-

Anti-Fouling Coatings: In marine applications, these coatings can prevent the adhesion of organisms. In biomedical contexts, they can reduce the non-specific binding of proteins and cells, which is critical for biosensors and medical implants.[3]

-

Microfluidics: Surface modification of channels in microfluidic devices can control fluid flow and prevent cross-contamination.[3]

-

Drug Delivery: The compound can be used in the synthesis of semifluorinated polymer surfactants for creating stable nanocarriers for hydrophobic drugs.[2]

-

Corrosion Resistance: The protective monolayer can act as a barrier against corrosive materials.[2]

Quantitative Data Summary

The following tables summarize typical performance data for surfaces treated with long-chain perfluorinated molecules, including those structurally similar to this compound. This data provides a reference for the expected performance of modified surfaces.

Table 1: Water and Oil Contact Angles on Modified Surfaces

| Substrate Material | Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |

| Silicon/Silica | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Chemical Vapor Deposition | 163 ± 7.4 | > 70 (estimated) |

| PTFE + SiO₂ | 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | Dip-Coating | > 150 | > 150 |

| Unmodified Silicon Wafer | N/A | N/A | ~30 - 50 | N/A |

| Modified Silicon Wafer | 1H,1H,2H,2H-trichloroperfluoroctylsilane | Solution Deposition | > 100 | N/A |

Data for similar long-chain perfluoroalkylsilanes are presented as a strong indication of expected surface properties.[3]

Table 2: Surface Energy of Modified Silicon Wafers

| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |

| Unmodified Silicon Wafer | ~40 - 60 | N/A |

| Modified Silicon Wafer | < 20 | Long-chain perfluoroalkylsilanes |

Data for structurally similar compounds provide a strong indication of the expected surface properties.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for similar fluorinated compounds and are suitable for creating high-quality modified surfaces.[1]

Protocol 1: Substrate Preparation - Cleaning of Silicon Wafers

A pristine and hydroxylated surface is crucial for the formation of a dense and stable self-assembled monolayer.[3]

Method A: Piranha Solution Cleaning (for removal of organic residues)

-

Caution: Piranha solution is a strong oxidant and reacts violently with organic materials. Always handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Preparation: In a glass container, slowly add 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).[5] The reaction is highly exothermic.

-

Immersion: Immerse the silicon wafers in the freshly prepared Piranha solution for 10-15 minutes.[5]

-

Rinsing: Carefully remove the wafers and rinse them thoroughly with deionized (DI) water.[5]

-

Drying: Dry the wafers using a stream of high-purity nitrogen gas.[5]

Method B: RCA-1 Solution Cleaning

-

Preparation: Prepare the RCA-1 solution by mixing deionized water, ammonium hydroxide (NH₄OH, 27%), and hydrogen peroxide (H₂O₂, 30%) in a 5:1:1 volume ratio.[3]

-

Immersion: Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[3]

-

Rinsing: Thoroughly rinse the wafers with DI water.[3]

-

Drying: Dry the wafers using a nitrogen gun.[3]

Protocol 2: Solution-Phase Deposition of this compound (SAM Formation)

This protocol describes the formation of a self-assembled monolayer via solution immersion.

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane.[3] The use of an anhydrous solvent is critical to prevent premature polymerization in solution.[3]

-

Substrate Immersion: Place the cleaned and dried substrates in the prepared solution within a sealed container. To minimize exposure to ambient moisture, an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-